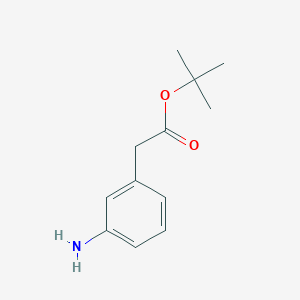
1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” is a chemical compound with the molecular formula C11H14O3 . It is also known as “1-(4-Hydroxy-3-methoxyphenyl)butan-1-one” and "Butyrovanillone" .
Molecular Structure Analysis
The molecular structure of “1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” consists of a butanone group attached to a phenyl ring that has hydroxy and methoxy substituents . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.
Physical and Chemical Properties Analysis
“1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” has a molecular weight of 194.23 . It has a density of 1.2±0.1 g/cm3, a boiling point of 375.6±37.0 °C at 760 mmHg, and a flash point of 146.5±20.0 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Endophytic Fungus Metabolites
A study on metabolites from the endophytic fungus Nodulisporium sp., isolated from Juniperus cedre, identified several new compounds, including 1-(2-hydroxy-6-methoxyphenyl)butan-1-one. These compounds exhibited herbicidal, antifungal, and/or antibacterial activities, showcasing potential applications in agriculture and medicine (Dai et al., 2006).
Synthesis and Evaluation as Fruit Fly Attractant
Another study explored the synthesis of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy2-butanone from vanillin as a starting material. This compound, structurally similar to the fruit fly attractant cue lure, showed potential as an attractant in agricultural settings, indicating a promising approach for pest management (Prabawati et al., 2018).
Glycosides from Pine Needles
Research on the needles of Pinus sylvestris led to the isolation of monoaryl and cyclohexenone glycosides, including the 4′-O-β-D-glucopyranosides of 4-(4′-hydroxyphenyl)-2-butanone (rheosmin) and its 3′-methoxy derivative (zingerone). These compounds contribute to understanding the chemical ecology of pine trees and their interactions with the environment (Andersson & Lundgren, 1988).
Continuous Flow Synthesis
A scalable two-step continuous flow synthesis process was developed for the generation of important 4-aryl-2-butanone derivatives, including those related to pharmaceuticals and aroma compounds. This method presents a more efficient and environmentally friendly approach to synthesizing these compounds, highlighting the compound's versatility in chemical manufacturing (Viviano et al., 2011).
Propriétés
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-11(14-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKMHGYGQAFYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2786948.png)
![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)
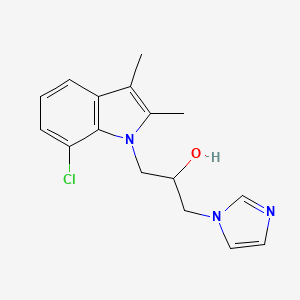
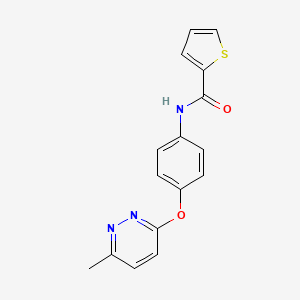
![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)
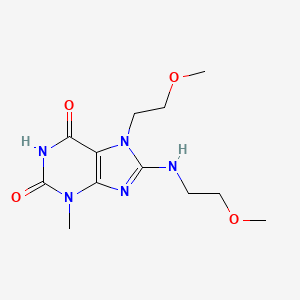
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide](/img/structure/B2786960.png)
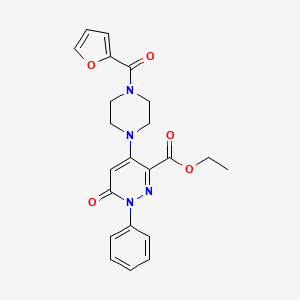

![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)
